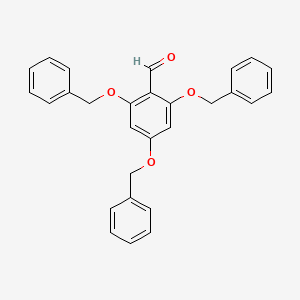![molecular formula C14H15BrFNO4 B13901065 Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate is an organic compound with the molecular formula C14H15BrFNO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by diethyl groups and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 4-bromo-3-fluoroaniline in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the substituted aniline to form the desired product. Common bases used in this reaction include sodium ethoxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its ester groups can undergo hydrolysis, leading to the formation of carboxylic acids that can participate in further reactions. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl {[(3-chloro-4-fluorophenyl)amino]methylene}malonate
- Diethyl {[(4-fluorophenyl)amino]methylene}malonate
- Diethyl {[(4-bromo-3-chlorophenyl)amino]methylene}malonate
Uniqueness
Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of these halogens can also affect the compound’s physical properties, such as its boiling point and solubility.
Propriétés
Formule moléculaire |
C14H15BrFNO4 |
|---|---|
Poids moléculaire |
360.17 g/mol |
Nom IUPAC |
diethyl 2-[(4-bromo-3-fluoroanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H15BrFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-11(15)12(16)7-9/h5-8,17H,3-4H2,1-2H3 |
Clé InChI |
YIUXAFBVVPAGSH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


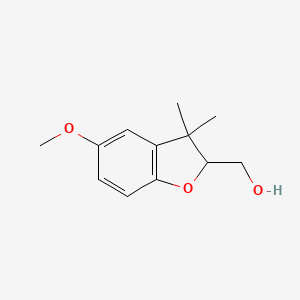

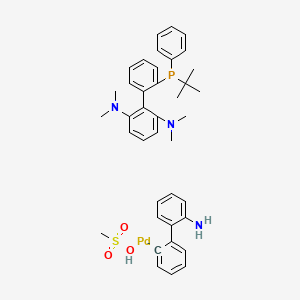
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
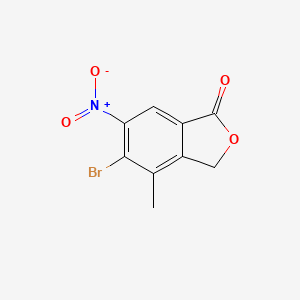
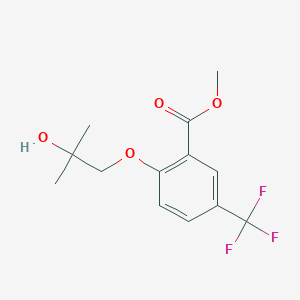
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)
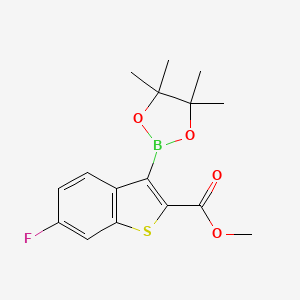
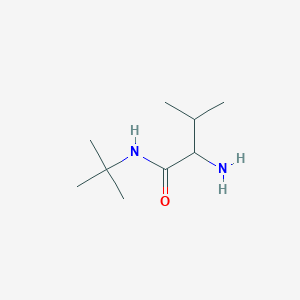
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)


![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
